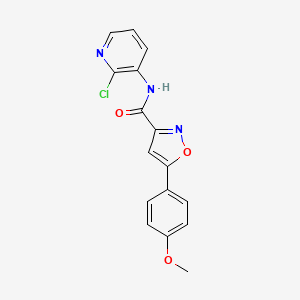![molecular formula C13H15N3O2 B4461796 N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide](/img/structure/B4461796.png)
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide
Descripción general
Descripción
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide, also known as MOB-N, is a chemical compound used in scientific research. It belongs to the class of oxadiazole derivatives, which have shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. MOB-N has gained attention due to its potential as a therapeutic agent and its ability to modulate various biological pathways.
Mecanismo De Acción
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide's mechanism of action is not fully understood, but it is believed to act through multiple pathways. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy homeostasis and cellular stress response. Furthermore, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to modulate the activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2, which is involved in the production of pro-inflammatory prostaglandins. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has also been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to protect against neurotoxicity induced by amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has also been shown to modulate the activity of various ion channels, including the TRPV1 channel, which is involved in pain sensation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its identity and purity can be confirmed by various analytical techniques. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has also been extensively studied in various preclinical models, and its potential as a therapeutic agent has been well established. However, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established. Furthermore, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide's effects may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are several future directions for N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide research. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could provide insights into its potential therapeutic applications and help to optimize its efficacy and safety. Another potential direction is to investigate its effects in various disease models, including inflammatory diseases, cancer, and neurodegenerative diseases. This could help to establish its potential as a therapeutic agent and identify its optimal therapeutic dose and regimen. Finally, further studies are needed to assess its safety and efficacy in humans, which could pave the way for its clinical development as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been extensively studied for its potential as a therapeutic agent. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a key transcription factor involved in inflammation. In addition, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide has been shown to protect against neurotoxicity induced by amyloid-beta peptides, which are implicated in the development of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-6-12(17)15-11-8-5-4-7-10(11)13-14-9(2)16-18-13/h4-5,7-8H,3,6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMNCJIEPNATHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC=C1C2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methoxyphenyl)-5,6-dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B4461721.png)
![N-(2,5-dimethoxyphenyl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4461724.png)
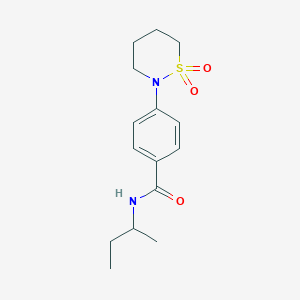
![4-(1H-pyrazol-1-yl)-6-[4-(2-thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B4461751.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4461759.png)
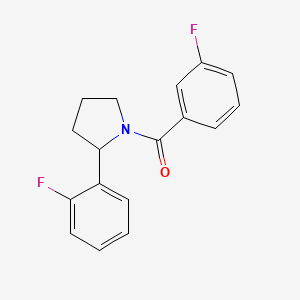
![N-(3-chlorophenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461773.png)

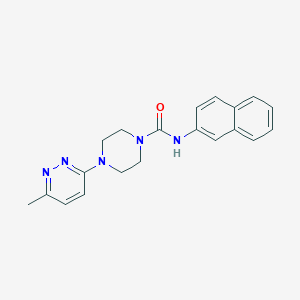
![4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4461788.png)
![N-(3-ethylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461794.png)
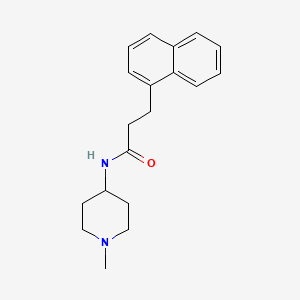
![5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-3-isopropylisoxazole](/img/structure/B4461801.png)
